![molecular formula C7H8O3 B1267614 3-Oxabicyclo[3.2.1]octane-2,4-dione CAS No. 6054-16-6](/img/structure/B1267614.png)
3-Oxabicyclo[3.2.1]octane-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxabicyclo[3.2.1]octane-2,4-dione can be synthesized through the dehydration of camphoric acid. The process typically involves heating camphoric acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide . The reaction proceeds as follows:
Camphoric acidDehydrating agentthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where camphoric acid is subjected to controlled dehydration conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to camphoric acid in the presence of water and a catalyst.
Reduction: It can be reduced to form camphoric acid derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Hydrolysis: Camphoric acid.
Reduction: Reduced camphoric acid derivatives.
Substitution: Substituted camphoric acid derivatives.
Scientific Research Applications
3-Oxabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.1]octane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows it to participate in ring-opening reactions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Camphoric acid: The parent compound from which 3-Oxabicyclo[3.2.1]octane-2,4-dione is derived.
Camphor: A related bicyclic compound with a ketone functional group.
Bicyclo[3.2.1]octane-2,4-dione: A similar compound without the oxygen atom in the bicyclic ring.
Uniqueness
This compound is unique due to its oxabicyclo ring structure, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
3-Oxabicyclo[3.2.1]octane-2,4-dione, also known as camphoric anhydride, is a bicyclic compound with significant biological activity. Its structural characteristics contribute to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activities, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula: CHO
- Molecular Weight: 182.2164 g/mol
- CAS Registry Number: 76-32-4
- IUPAC Name: 1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
The compound features a bicyclic structure that includes a ketone functionality, which is essential for its reactivity and biological interactions.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of 3-oxabicyclo[3.2.1]octane exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain modifications to the compound enhance its efficacy against Gram-positive bacteria.
2. Analgesic Effects
Case studies have demonstrated that compounds related to 3-oxabicyclo[3.2.1]octane possess analgesic properties. For example, derivatives were tested in animal models and showed significant pain relief comparable to conventional analgesics like morphine .
3. Antitumor Activity
Preliminary studies suggest that 3-oxabicyclo[3.2.1]octane derivatives may inhibit tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved .
The biological activity of 3-oxabicyclo[3.2.1]octane is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Its structure allows it to bind to receptors in the central nervous system, influencing pain perception and other physiological responses.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Analgesic | Significant pain relief in animal models | |
Antitumor | Induces apoptosis in cancer cells |
Case Study: Analgesic Activity
A study conducted on a series of 3-oxabicyclo[3.2.1]octane derivatives evaluated their analgesic effects using the hot plate test on mice. Results indicated that some derivatives exhibited superior analgesic activity compared to morphine, suggesting potential for development as new analgesics .
Case Study: Antitumor Effects
In vitro studies on cancer cell lines demonstrated that certain derivatives of 3-oxabicyclo[3.2.1]octane significantly reduced cell viability and promoted apoptosis through activation of caspase pathways . These findings highlight the need for further exploration into the structure-activity relationship (SAR) of these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Oxabicyclo[3.2.1]octane-2,4-dione, and what are their key challenges?
The compound is synthesized via multi-step organic reactions, often starting from camphor derivatives. A notable method involves cyclization of cis-1,3-cyclopentanedicarboxylic acid under anhydrous conditions, followed by oxidation to form the dione structure. Challenges include controlling stereochemistry (e.g., avoiding racemization) and optimizing yields in ring-closure steps. For example, Scheme 7 in Edmunds (2021) outlines a pathway using catalytic acid for bicyclic system formation . Key intermediates require purification via column chromatography or recrystallization to isolate the desired product.
Q. How is the stereochemistry of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry. For camphoric anhydride derivatives (e.g., 1,8,8-trimethyl variants), crystallographic data reveal chair-like conformations in the bicyclic system . NMR spectroscopy (¹H and ¹³C) complements this by analyzing coupling constants and NOE effects to verify spatial arrangements of substituents. Computational methods (DFT) are increasingly used to predict and validate structural features .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-MS : Detects trace impurities and confirms molecular weight.
- TGA/DSC : Assesses thermal stability (decomposition observed above 200°C in some analogs) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
- Karl Fischer Titration : Measures residual moisture, critical for anhydride stability .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound derivatives with bulky substituents?
Substituent steric effects often hinder cyclization. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Lewis acid catalysts (e.g., ZnCl₂) : Facilitate ring closure by stabilizing transition states .
- Protecting groups : Temporarily mask reactive sites (e.g., hydroxyls) to prevent side reactions. Comparative studies show tert-butyldimethylsilyl (TBS) groups enhance yields by 15–20% in camphor-derived analogs .
Q. What computational methods predict the reactivity of the dione moiety in nucleophilic additions?
Density Functional Theory (DFT) simulations model electrophilic carbonyl behavior. For example:
- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic attack sites (LUMO localization on C2/C4 carbonyls) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, as shown in MD simulations . Tabulated data for common reagents:
Nucleophile | ΔG‡ (kcal/mol) | Preferred Site |
---|---|---|
NH₃ | 18.2 | C4 |
CH₃O⁻ | 14.7 | C2 |
Q. How does structural modification (e.g., methyl or morpholinyl groups) impact biological activity?
Substituents alter pharmacokinetic profiles:
- Methyl groups : Increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactive analogs .
- Morpholinyl derivatives : Improve aqueous solubility but reduce antimicrobial efficacy against Gram-negative bacteria (MIC increases from 2 µg/mL to >32 µg/mL) . Comparative bioactivity table:
Derivative | Target Activity | IC₅₀ (µM) |
---|---|---|
1,8,8-Trimethyl | Enzyme X inhibition | 0.45 |
3-(4-Morpholinylmethyl) | Enzyme Y inhibition | 1.78 |
Q. What are the environmental persistence mechanisms of this compound, and how can degradation be accelerated?
Soil metabolism studies show a half-life (DT₅₀) >100 days due to blocked oxidative pathways in the dione ring . Strategies for degradation:
- Photocatalysis (TiO₂/UV) : Degrades 90% within 6 hours via radical-mediated cleavage .
- Bioremediation : Pseudomonas spp. strains hydrolyze the dione to carboxylic acids under aerobic conditions .
Q. Methodological Guidelines
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereocenters during cyclization .
- Stability Testing : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the anhydride moiety .
- Toxicity Screening : Employ zebrafish embryo models to assess developmental toxicity (LC₅₀ ~50 µM) before mammalian studies .
Properties
IUPAC Name |
3-oxabicyclo[3.2.1]octane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHURIINGLSKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286396 | |
Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6054-16-6 | |
Record name | Norcamphoric anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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